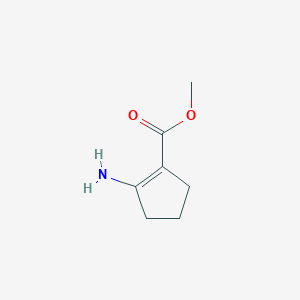

Methyl 2-aminocyclopent-1-enecarboxylate

Übersicht

Beschreibung

“Methyl 2-aminocyclopent-1-enecarboxylate” is an organic compound with the molecular formula C7H11NO2 . It is used in scientific experiments due to its versatile properties .

Synthesis Analysis

The synthesis of “Methyl 2-aminocyclopent-1-enecarboxylate” involves several steps. For instance, one method involves the reaction of ethyl 2-oxo-1-cyclopentanecarboxylate with 1,1,1-trimethyl-N-(triphenylphosphoranylidene)silanamine and 2-propanol in the presence of p-toluenesulfonic acid monohydrate . The reaction is carried out at 180°C for 9 hours .Wissenschaftliche Forschungsanwendungen

Synthesis and Incorporation into Peptides

The first total synthesis of enantiopure methyl derivatives involving 2-aminocyclopent-1-enecarboxylate has been developed. This process includes the transformation of nitrohexofuranoses into cyclopentylamines via an intramolecular cyclization, leading to 2-oxabicyclo[2.2.1]heptane derivatives. This methodology was utilized for the synthesis and incorporation of polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids into peptides (Fernandez et al., 2010).

Isoxazoline-Fused Cyclic β-Amino Esters

Regio- and stereo-selective synthesis of isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives has been achieved. This was done by nitrile oxide 1,3-dipolar cycloaddition to cis- or trans-ethyl-2-aminocyclopent-3-enecarboxylates. The compounds were prepared in enantiomerically pure form by enzymatic resolution of the racemic bicyclic β-lactam (Nonn et al., 2011).

Novel Route to 2-Amino-3-hydroxycycloalkanecarboxylic Acids

Trichloroacetimidates, generated from methyl 3-hydroxycycloalk-1-enecarboxylates, undergo stereoselective intramolecular conjugate addition reactions. This results in oxazolines, which lead to 2-amino-3-hydroxycycloalkanecarboxylic acids and their derivatives in a novel, simple way (Matsushima & Kino, 2009).

Ligand Synthesis and Complex Formation

2-Aminocyclopent-1-ene-1-dithiocarboxylic acid (ACDA), a compound with antifungal properties, has been used to form complexes with transition metals. This ligand is derivatizable and has been used to synthesize a variety of complexes with improved solubility characteristics, contributing significantly to research in metal-ligand chemistry (Bharadwaj & Musker, 1987).

Conformationally Constrained Agonists at Glutamate Receptors

Isoxazoline amino acids, analogues of glutamic acid with restricted conformations, have been synthesized from 1-aminocyclopent-2-enecarboxylic acid. These compounds were tested as agonists at ionotropic and metabotropic glutamate receptors, contributing to neuropharmacological research (Conti et al., 2003).

Eigenschaften

IUPAC Name |

methyl 2-aminocyclopentene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6(5)8/h2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARCSIKUSBVKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623642 | |

| Record name | Methyl 2-aminocyclopent-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-aminocyclopent-1-enecarboxylate | |

CAS RN |

52909-60-1 | |

| Record name | Methyl 2-aminocyclopent-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenol](/img/structure/B1613194.png)

![N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine](/img/structure/B1613209.png)